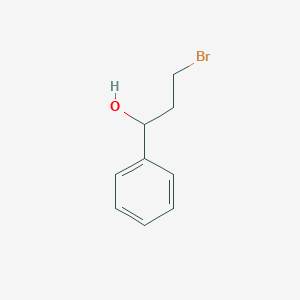

3-Bromo-1-phenylpropan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-phenylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPYJUFDDFXDTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34052-63-6 | |

| Record name | 3-BROMO-1-PHENYLPROPAN-1-OL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 1 Phenylpropan 1 Ol and Analogues

Direct Synthesis Strategies

Direct synthetic routes to 3-bromo-1-phenylpropan-1-ol and its analogues are characterized by the introduction of the bromine and hydroxyl functionalities in a highly controlled manner. These methods often involve the transformation of precursors that already possess the core phenylpropanol skeleton.

Reductive Transformations of Brominated Ketones to this compound Precursors

A primary and effective direct route to this compound involves a two-step sequence commencing with the synthesis of a brominated ketone precursor, followed by its reduction. The key precursor for this transformation is 3-bromo-1-phenylpropan-1-one (B1595093), also known as 3-bromopropiophenone. masterorganicchemistry.comnih.gov This α-bromoketone can be synthesized through various methods, including the bromination of 1-phenylpropan-1-one.

Once the 3-bromo-1-phenylpropan-1-one is obtained, the subsequent step is the reduction of the carbonyl group to a hydroxyl group. This transformation is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose due to its mild nature and high selectivity for reducing aldehydes and ketones. masterorganicchemistry.comlibretexts.orgchemguide.co.uk The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at room temperature. umn.edu The hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which is then protonated by the solvent to yield the desired this compound.

| Precursor | Reducing Agent | Solvent | Product | Typical Yield |

|---|---|---|---|---|

| 3-Bromo-1-phenylpropan-1-one | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | This compound | Good to High |

Alternatively, catalytic hydrogenation can be employed for the reduction of the ketone. orgsyn.orgyoutube.com This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. google.com While effective, this approach may sometimes lead to dehalogenation as a side reaction, depending on the catalyst and reaction conditions.

Controlled Bromination Reactions of Phenylpropanol Scaffolds

The direct bromination of a pre-existing phenylpropanol scaffold, such as 1-phenylpropan-1-ol, presents a more direct but challenging route to this compound. The primary challenge lies in achieving regioselectivity, as there are multiple positions susceptible to bromination, including the aromatic ring and the aliphatic chain.

N-Bromosuccinimide (NBS) is a versatile reagent for bromination and can be used for both radical and electrophilic brominations. masterorganicchemistry.comwikipedia.orgorganicchemistrytutor.com For the desired transformation, a radical bromination at the C3 position would be required. This typically involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride. organicchemistrytutor.com However, benzylic bromination at the C1 position is often a competing and more favorable reaction due to the stability of the benzylic radical.

Electrophilic aromatic bromination is another potential side reaction, especially with electron-rich aromatic rings. nih.govorganic-chemistry.org Therefore, careful control of reaction conditions is crucial to favor the desired C3 bromination.

| Reagent | Desired Reaction | Potential Side Reactions | Key Considerations |

|---|---|---|---|

| N-Bromosuccinimide (NBS) + Radical Initiator | Radical bromination at C3 | Benzylic bromination at C1, Aromatic bromination | Solvent polarity, radical initiator, temperature |

Stereoselective Synthesis of this compound (e.g., Biocatalytic Approaches, Lipase-Catalyzed Resolutions)

The synthesis of enantiomerically pure this compound is of significant interest, and biocatalytic methods have emerged as powerful tools for achieving high stereoselectivity. acs.org Lipase-catalyzed kinetic resolution is a widely employed strategy for the separation of racemic mixtures of alcohols. units.it

This method relies on the enantioselective acylation of the racemic alcohol in the presence of a lipase (B570770) and an acyl donor, such as vinyl acetate. One enantiomer of the alcohol is acylated at a much faster rate than the other, allowing for the separation of the unreacted alcohol and the acylated product, both in high enantiomeric excess. Lipases such as those from Candida antarctica (Novozym® 435) and Pseudomonas fluorescens have been successfully used for the kinetic resolution of various halohydrins and related alcohols. units.it The efficiency of the resolution is often high, with enantiomeric excess values (ee) exceeding 99% being achievable. units.it

| Lipase Source | Substrate Type | Acyl Donor | Typical Outcome |

|---|---|---|---|

| Candida antarctica Lipase B (Novozym® 435) | Racemic halohydrins | Vinyl acetate | High enantioselectivity (E > 200), >99% ee for one enantiomer |

| Pseudomonas fluorescens Lipase | Racemic halohydrins | Vinyl acetate | Good to high enantioselectivity |

Indirect Synthetic Routes and Precursor Chemistry

Indirect synthetic routes to this compound involve more extended reaction sequences and often utilize precursors that require significant chemical modification to arrive at the target structure. These methods are particularly valuable for the synthesis of complex analogues.

Derivatization from Related Halogenated Propanol (B110389) Intermediates

This compound can be conceptually synthesized from other halogenated propanol intermediates. For instance, a synthetic strategy could involve the use of a precursor like 3-chloro-1-phenylpropan-1-ol. The conversion of the chloro group to a bromo group can be achieved through a Finkelstein reaction, which involves the treatment of the chloroalkane with a bromide salt, such as sodium bromide, in a suitable solvent like acetone.

Another approach could start from a diol, such as 1-phenylpropane-1,3-diol. Selective bromination of the primary hydroxyl group would be required, which can be challenging. However, methods for the selective monobromination of diols have been developed. For example, 3-bromo-1-propanol (B121458) can be synthesized from 1,3-propanediol (B51772) by selective bromination with HBr in glacial acetic acid, where one hydroxyl group is brominated and the other is protected as an acetate. guidechem.com A similar strategy could potentially be adapted for 1-phenylpropane-1,3-diol.

Multi-step Reaction Sequences for Complex Architectures

The 3-halo-1-phenylpropan-1-ol scaffold is a crucial building block in the synthesis of more complex molecules, most notably pharmaceuticals. A prominent example is the synthesis of fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor. researchgate.netnih.govbridgewater.edu The synthesis of fluoxetine often involves an intermediate like 3-chloro-N,N-dimethyl-3-phenylpropan-1-amine, which is derived from 3-chloro-1-phenylpropan-1-ol. nih.gov

A multi-step synthesis of fluoxetine analogues has been reported starting from acetophenone. nih.gov This synthesis involves a Mannich reaction to introduce an aminomethyl group, followed by reduction of the ketone with sodium borohydride to yield 3-hydroxy-N,N-dimethyl-3-phenylpropan-1-amine. nih.gov This intermediate is then chlorinated with thionyl chloride. nih.gov This sequence highlights how the core structure of 3-halo-1-phenylpropan-1-ol is assembled and utilized in a longer synthetic route.

Another example is the synthesis of (R)-fluoxetine, which has been achieved in six steps from benzaldehyde. researchgate.net This synthesis involves an asymmetric allylation, followed by oxidative cleavage and reduction to form a chiral diol. Subsequent mesylation, amination, and etherification lead to the final product. researchgate.net These examples underscore the importance of 3-halo-1-phenylpropan-1-ol derivatives as key intermediates in the construction of complex and biologically active molecules.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The academic synthesis of this compound and its analogues primarily focuses on the reduction of the corresponding ketone, 3-bromo-1-phenylpropan-1-one (3-bromopropiophenone). Research in this area is driven by the need to achieve high yields and, particularly for pharmaceutical applications, high enantioselectivity, while minimizing side reactions such as reductive dehalogenation. A significant area of investigation has been the use of biocatalytic methods, which offer mild reaction conditions and high stereoselectivity.

Detailed studies on the asymmetric reduction of the closely related analogue, 3-chloropropiophenone (B135402), provide a valuable framework for optimizing the synthesis of the bromo-derivative. Research involving whole-cell biocatalysts has demonstrated excellent yields and optical purity. For instance, an efficient method was developed using immobilized Candida utilis cells for the asymmetric reduction of 3-chloropropiophenone to (S)-3-chloro-1-phenylpropanol. researchgate.net

The optimization of this biocatalytic reduction involved several key parameters. The cells were immobilized in calcium alginate gel beads and preheated to 45°C for 50 minutes. This preheating step was crucial for achieving high enantiomeric excess. The reaction, conducted with a substrate concentration of 1 g/L, which was added in three portions over the course of the reaction, resulted in an 85% yield and an outstanding 99.5% enantiomeric excess (ee) after 48 hours. researchgate.net Further academic research has shown that other microorganisms can also be highly effective. For example, the use of Acetobacter pasteurianus cells for the same reduction of 3-chloropropiophenone resulted in a superior yield of 94.9% with a product enantiomeric excess of 99.7%. researchgate.net

These findings highlight how manipulating biological and physical parameters—such as choice of microorganism, cell immobilization, and thermal pretreatment—are key to optimizing the synthesis of these chiral halo-alcohols. The high yields and exceptional enantioselectivity achieved demonstrate the viability of biocatalysis as a sophisticated and efficient method in academic synthesis for producing compounds like this compound.

Interactive Data Table: Biocatalytic Reduction of 3-Chloropropiophenone

| Biocatalyst | Substrate | Yield | Enantiomeric Excess (ee) | Key Conditions |

| Candida utilis (immobilized) | 3-Chloropropiophenone | 85% researchgate.net | 99.5% (S)-isomer researchgate.net | Preheated cells (45°C, 50 min), 48-hour reaction time. researchgate.net |

| Acetobacter pasteurianus | 3-Chloropropiophenone | 94.9% researchgate.net | 99.7% (S)-isomer researchgate.net | Whole-cell biocatalysis. researchgate.net |

Chemical Reactivity and Mechanistic Pathways of 3 Bromo 1 Phenylpropan 1 Ol

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions in 3-Bromo-1-phenylpropan-1-ol can occur at two distinct sites: the carbon bearing the bromine atom and the carbon bearing the hydroxyl group. The specific pathway and outcome depend on the reaction conditions and the nature of the nucleophile.

Displacement of the Bromine Atom

The bromine atom is attached to a primary carbon, making it susceptible to nucleophilic attack. This displacement typically proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism. The SN2 reaction involves a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This mechanism is favored for primary halides due to the low steric hindrance at the reaction center.

A wide range of nucleophiles can displace the bromide ion. For example, reaction with hydroxide (B78521) ions can yield 1-phenylpropane-1,3-diol, while cyanide ions would produce 4-hydroxy-4-phenylbutanenitrile. The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile.

| Nucleophile | Product | Reaction Conditions | Mechanism |

|---|---|---|---|

| OH⁻ (e.g., NaOH) | 1-Phenylpropane-1,3-diol | Aqueous or alcoholic solvent, heat | SN2 |

| CN⁻ (e.g., NaCN) | 4-Hydroxy-4-phenylbutanenitrile | Polar aprotic solvent (e.g., DMSO) | SN2 |

| RO⁻ (e.g., NaOEt) | 3-Ethoxy-1-phenylpropan-1-ol | Ethanol, heat | SN2 (competes with elimination) |

| N₃⁻ (e.g., NaN₃) | 3-Azido-1-phenylpropan-1-ol | DMF or DMSO | SN2 |

Reactions Involving the Hydroxyl Group

The hydroxyl group is a poor leaving group. For it to be displaced via a nucleophilic substitution reaction, it must first be converted into a better leaving group. A common strategy is to protonate the hydroxyl group under acidic conditions, forming a good leaving group, water. The subsequent nucleophilic attack can proceed via an SN1 or SN2 mechanism. Given that the hydroxyl group is on a secondary benzylic carbon, an SN1 pathway involving a resonance-stabilized benzylic carbocation is plausible.

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the alcohol into a tosylate. This tosylate can then be readily displaced by a wide range of nucleophiles in a standard SN2 reaction. chemicalbook.com

Elimination Reactions leading to Unsaturated Derivatives

When treated with a base, this compound can undergo an elimination reaction to form an alkene. This process, known as dehydrohalogenation, involves the removal of a hydrogen atom and the bromine atom from adjacent carbons. The most common mechanism for this reaction with a primary halide is the E2 (bimolecular elimination) pathway, which is a concerted, one-step process. askthenerd.com

The regiochemical outcome of the elimination is dependent on the nature of the base used. According to Zaitsev's rule, the more substituted (and generally more stable) alkene is the major product. This would involve the removal of a proton from the C2 position to yield 1-phenylprop-2-en-1-ol. However, if a sterically hindered, bulky base (such as potassium tert-butoxide) is used, the Hofmann product may be favored. This involves the removal of a less sterically hindered proton from the terminal carbon, leading to the formation of 3-phenylprop-2-en-1-ol (cinnamyl alcohol). study.com It is important to note that elimination reactions often compete with SN2 substitution, especially when using bases that are also good nucleophiles (e.g., ethoxide). askthenerd.com

| Base | Major Product | Minor Product | Governing Rule |

|---|---|---|---|

| Sodium Ethoxide (NaOEt) | 1-Phenylprop-2-en-1-ol | 3-Phenylprop-2-en-1-ol | Zaitsev |

| Potassium tert-Butoxide (t-BuOK) | 3-Phenylprop-2-en-1-ol | 1-Phenylprop-2-en-1-ol | Hofmann |

Oxidation and Reduction Chemistry

The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone. The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in a solvent like dichloromethane, selectively converts the secondary alcohol into a ketone without affecting other parts of the molecule. This reaction yields 3-Bromo-1-phenylpropan-1-one (B1595093). nih.gov

Conversely, the ketone, 3-Bromo-1-phenylpropan-1-one, can be reduced back to the starting alcohol. This reduction can be achieved using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com These reagents deliver a hydride ion to the electrophilic carbonyl carbon, which upon workup with a proton source, regenerates the hydroxyl group. Enzymatic reductions can also be employed for stereoselective transformations. acs.org

| Reaction Type | Starting Material | Reagent | Product |

|---|---|---|---|

| Oxidation | This compound | Pyridinium Chlorochromate (PCC) | 3-Bromo-1-phenylpropan-1-one |

| Reduction | 3-Bromo-1-phenylpropan-1-one | Sodium Borohydride (NaBH₄) | This compound |

Coupling Reactions and Metal-Catalyzed Transformations

The carbon-bromine bond in this compound makes it a suitable substrate for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an organohalide with an alkene. wikipedia.org this compound could potentially react with various alkenes in the presence of a palladium catalyst and a base to form more complex molecules. However, the presence of the hydroxyl group might necessitate the use of specific ligands or protection strategies to prevent interference with the catalyst.

Suzuki Coupling: In a Suzuki coupling, a palladium catalyst is used to couple an organohalide with an organoboron compound, such as a boronic acid or ester. wikipedia.orglibretexts.org This reaction is widely used to form biaryl compounds or to connect alkyl and aryl fragments. The bromo-functionalized propanol (B110389) could be coupled with an aryl or vinyl boronic acid. Similar to the Heck reaction, the hydroxyl group's reactivity needs to be considered, and it may require protection prior to the coupling reaction. nih.gov

Grignard Reagent Formation: Alkyl bromides are common precursors for Grignard reagents. However, forming a Grignard reagent from this compound is problematic due to the presence of the acidic proton of the hydroxyl group. The Grignard reagent, being a strong base, would be quenched by this proton. Therefore, the hydroxyl group must be protected, for example as a silyl (B83357) ether, before attempting the formation of the Grignard reagent with magnesium metal.

Rearrangement Processes and Cyclization Pathways

The bifunctional nature of this compound makes it an ideal substrate for intramolecular reactions, leading to the formation of cyclic compounds.

A prominent pathway is intramolecular cyclization via a Williamson ether synthesis. amanote.com When treated with a non-nucleophilic base, such as sodium hydride (NaH), the hydroxyl group is deprotonated to form an alkoxide. This internal nucleophile can then attack the carbon bearing the bromine atom in an intramolecular SN2 reaction, displacing the bromide ion and forming a four-membered cyclic ether, 2-phenyl-oxetane. This type of cyclization is generally efficient for forming small rings when the geometry is favorable.

Rearrangement processes are less common for this specific substrate under standard conditions. However, under conditions that might promote the formation of a carbocation (e.g., treatment with a Lewis acid), rearrangements could potentially occur, although elimination and substitution reactions are generally more likely.

Stereochemical Aspects and Chirality in 3 Bromo 1 Phenylpropan 1 Ol Research

Enantioselective Synthesis and Resolution Techniques

The generation of single-enantiomer 3-bromo-1-phenylpropan-1-ol is primarily achieved through two strategic approaches: direct asymmetric synthesis from a prochiral precursor or the resolution of a racemic mixture.

Chiral Catalysis and Auxiliary-Mediated Approaches

Asymmetric catalysis offers an efficient method for the direct synthesis of enantiomerically enriched alcohols. The most common strategy is the enantioselective reduction of the corresponding prochiral ketone, 3-bromo-1-phenylpropiophenone.

One of the most powerful methods for this transformation is the Corey-Bakshi-Shibata (CBS) reduction. organic-chemistry.orgwikipedia.org This reaction employs a chiral oxazaborolidine catalyst, derived from the amino acid proline, in combination with a borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) or borane-THF) to reduce the ketone to the alcohol with high enantioselectivity. sigmaaldrich.com The catalyst forms a complex with the borane and the ketone, creating a rigid, chiral environment for the hydride transfer. The steric hindrance within the transition state directs the borane to attack the carbonyl from a specific face, preferentially forming one enantiomer of the alcohol. organic-chemistry.org While extensive research has been published on the analogous reduction of 3-chloro-1-phenylpropiophenone, the principles are directly applicable to the bromo-derivative. The choice of substituents on the oxazaborolidine catalyst can be tuned to optimize the enantiomeric excess (ee) of the resulting alcohol.

Table 1: Examples of Asymmetric Reduction of 3-Chloro-1-phenylpropiophenone using CBS Catalysis Note: These results for the chloro-analog illustrate the typical efficacy of the CBS reduction method applicable to the bromo-analog.

| Catalyst (Oxazaborolidine) | Reducing Agent | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| (R)-α,α-diphenyl-2-pyrrolidinemethanol derived | Amine Borane Complex | 88.3 - 93.8 | 81.6 - 87.7 |

| (1R,2S)-2-amino-1,2-diphenylethanol derived | Amine Borane Complex | 88.3 - 93.8 | 81.6 - 87.7 |

| (1R,2R)-1-amino-2-indanol derived | Amine Borane Complex | 88.3 - 93.8 | 81.6 - 87.7 |

Another major strategy in asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed. For instance, an achiral propiophenone (B1677668) derivative could be reacted to form an enolate, which is then alkylated with a bromine source. If the starting material contains a chiral auxiliary (e.g., an Evans oxazolidinone or a pseudoephedrine amide), the auxiliary will sterically block one face of the enolate, forcing the electrophile (bromine) to attack from the opposite side, thereby creating a new stereocenter with a specific configuration in a diastereoselective manner. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Enzymatic Biotransformations for Stereocontrol

Biocatalysis provides a highly selective and environmentally benign alternative for producing chiral alcohols. Enzymes, particularly ketoreductases (KREDs) and lipases, are widely used for this purpose.

Enantioselective reduction of 3-bromo-1-phenylpropiophenone can be achieved using KREDs or alcohol dehydrogenases (ADHs). These enzymes, often found in microorganisms like Lactobacillus kefir, utilize a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) to deliver a hydride to the ketone with exceptional stereospecificity. nih.govacs.org The substrate fits into the enzyme's active site in a highly specific orientation, exposing one face of the carbonyl group to the cofactor, resulting in the formation of almost exclusively one enantiomer of the alcohol.

Alternatively, kinetic resolution is an effective method for separating a racemic mixture of this compound. This technique relies on the differential reaction rates of the two enantiomers with an enzyme. Lipases are commonly employed to catalyze the enantioselective acylation of the alcohol. In a typical procedure, the racemic alcohol is treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase (B570770), such as from Candida antarctica. The enzyme will preferentially acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other, leaving the unreacted (S)-enantiomer in high enantiomeric purity. acs.org The resulting ester and the unreacted alcohol can then be separated by standard chromatographic techniques.

Diastereoselective Reactions and Product Control

While this compound itself possesses only one stereocenter, its use as a chiral building block in subsequent reactions can lead to the formation of a second stereocenter, raising the issue of diastereoselectivity. The stereochemistry of the new center can be influenced by the existing chiral center at C-1, a phenomenon known as substrate-controlled diastereoselection.

For example, a protected form of enantiopure (R)-3-bromo-1-phenylpropan-1-ol could undergo a metal-halogen exchange to form a chiral organolithium or Grignard reagent. The subsequent addition of this chiral nucleophile to a prochiral aldehyde (e.g., acetaldehyde) would lead to the formation of a new stereocenter. The product would be a mixture of two diastereomers, (1R, 3R)- and (1R, 3S)-1-phenylpentane-1,3-diol (after deprotection and workup). The ratio of these diastereomers is determined by the transition state energies of the addition reaction, which are influenced by the stereochemistry of the starting material. According to Cram's rule or the Felkin-Anh model, the nucleophile will attack the aldehyde from the least sterically hindered face, with the existing chiral center dictating the preferred trajectory of approach to minimize steric clashes in the transition state. This allows for the selective synthesis of one diastereomer over the other.

Absolute and Relative Stereochemistry Determination Methodologies in Research

The verification of stereochemical outcomes is a critical aspect of asymmetric synthesis. Several analytical techniques are employed to determine the enantiomeric purity and the absolute configuration of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric excess (ee) of a chiral sample. The technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers. This differential interaction leads to different retention times, allowing for the separation and quantification of each enantiomer in the mixture. sctunisie.org

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to determine stereochemistry. While the NMR spectra of two enantiomers are identical, their diastereomeric derivatives are not. By reacting the chiral alcohol with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), two diastereomeric esters are formed. The signals in the ¹H or ¹⁹F NMR spectra of these diastereomers will have different chemical shifts, allowing for their quantification and thus the determination of the original ee. Furthermore, detailed analysis of these shifts can often be used to deduce the absolute configuration of the original alcohol.

X-ray Crystallography provides an unambiguous determination of the absolute configuration of a molecule. This requires the preparation of a suitable single crystal of the enantiopure compound or a derivative. The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of the three-dimensional arrangement of atoms in the molecule, confirming its absolute stereochemistry.

Computational Studies on Stereoselectivity and Reaction Transition States

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of stereoselective reactions. Theoretical models are used to investigate the transition states of reactions, providing insights into the origins of stereoselectivity. researchgate.net

For the asymmetric reduction of ketones like 3-bromo-1-phenylpropiophenone, Density Functional Theory (DFT) calculations are frequently used to model the reaction pathways. researchgate.net In the context of the CBS reduction, computational studies have been instrumental in elucidating the mechanism. researchgate.netuni-giessen.de These studies model the structures of the transition states for the hydride transfer to both faces of the ketone. By calculating the relative energies of these competing transition states, researchers can predict which enantiomer will be the major product and estimate the expected enantiomeric excess. These models have shown that the stereochemical outcome is a result of minimizing steric repulsion between the substituents on the ketone and the chiral catalyst in the transition state. researchgate.net More recent studies suggest that attractive London dispersion forces between the substrate and catalyst can also play a crucial, and sometimes dominant, role in enantiodiscrimination. researchgate.net These computational insights are valuable for rational catalyst design and for optimizing reaction conditions to achieve higher selectivity.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight

Spectroscopy is a cornerstone of chemical analysis, offering non-destructive methods to probe the molecular structure of "3-Bromo-1-phenylpropan-1-ol". Each technique provides a unique piece of the structural puzzle, and when used in combination, they allow for a comprehensive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. For a chiral molecule like "this compound", advanced NMR techniques are crucial for assigning its stereochemistry.

One-dimensional NMR (¹H and ¹³C NMR) provides primary information about the chemical environment of the hydrogen and carbon atoms. In ¹H NMR, the proton attached to the chiral carbon (the carbon bearing the hydroxyl group) typically appears as a multiplet, with its chemical shift and coupling constants providing information about adjacent protons.

For stereochemical assignment, two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed. ipb.pt NOESY is particularly valuable for determining the relative configuration of stereocenters by identifying protons that are close in space.

To determine the enantiomeric excess (ee) and absolute configuration, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are often used. scielo.br For instance, reacting the racemic alcohol with an enantiomerically pure CDA, such as Mosher's acid chloride, produces a mixture of diastereomers. These diastereomers exhibit distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer. frontiersin.org The differences in chemical shifts (Δδ) of specific protons in the diastereomeric esters can also be used to assign the absolute configuration. nih.govmdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for this compound

This table presents expected chemical shift ranges based on the analysis of structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |

| C1-H (CH-OH) | 4.8 - 5.0 | 72 - 75 | dd (doublet of doublets) |

| C2-H ₂ | 2.1 - 2.4 | 38 - 42 | m (multiplet) |

| C3-H ₂ | 3.4 - 3.6 | 32 - 35 | t (triplet) |

| OH | Variable (broad singlet) | - | Disappears on D₂O exchange |

| Aromatic H | 7.2 - 7.4 | 125 - 129 (ortho, meta, para) | m (multiplet) |

| Aromatic C (ipso) | - | 140 - 144 | Quaternary Carbon |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis in Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sauni-siegen.de These methods are highly effective for identifying functional groups and can be used to monitor the progress of a reaction in real time. youtube.com

In the synthesis of "this compound" via the reduction of "3-Bromo-1-phenylpropan-1-one", IR spectroscopy can be used to track the disappearance of the strong carbonyl (C=O) stretching band of the ketone (typically around 1685 cm⁻¹) and the simultaneous appearance of a broad hydroxyl (O-H) stretching band of the alcohol product (around 3200-3600 cm⁻¹). researchgate.net

Raman spectroscopy is particularly sensitive to non-polar bonds and can provide valuable information about the carbon skeleton and the C-Br bond. ksu.edu.sa The C-Br stretching vibration, which appears in the lower frequency region of the spectrum (typically 500-650 cm⁻¹), can confirm the presence of the bromine atom. chemicalbook.com Both techniques provide a unique "fingerprint" spectrum for the molecule, which can be used for identification by comparison with a reference spectrum. chemrxiv.org

Table 2: Key Vibrational Frequencies for this compound

Frequencies are approximate and can be influenced by hydrogen bonding and the physical state of the sample.

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | IR | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 3000 | Medium-Strong |

| C-O Stretch | IR | 1000 - 1260 | Strong |

| C-Br Stretch | IR, Raman | 500 - 650 | Medium-Strong |

Mass Spectrometry (MS) for Reaction Progress Monitoring and Fragment Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. bohrium.com

For "this compound", the molecular ion peak [M]⁺ would be observed. A key feature would be the presence of an [M+2]⁺ peak of nearly equal intensity, which is characteristic of compounds containing a single bromine atom, due to the natural abundance of its two isotopes, ⁷⁹Br and ⁸¹Br. docbrown.info

Common fragmentation pathways for this molecule would include the loss of a water molecule (M-18), the loss of a bromine radical (M-79/81), and cleavage of the carbon-carbon bonds in the propanol (B110389) chain. The most abundant peak (base peak) is often the stable benzylic cation [C₇H₇O]⁺ or related fragments. docbrown.infonist.gov MS can be coupled with chromatographic techniques (GC-MS or LC-MS) to monitor reaction progress by identifying reactants, intermediates, and products in a complex mixture.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z values are calculated using the ⁷⁹Br isotope.

| m/z Value | Possible Fragment Ion | Formula | Notes |

| 216/218 | [M]⁺ | [C₉H₁₁BrO]⁺ | Molecular ion peak with characteristic M/M+2 isotopic pattern |

| 198/200 | [M-H₂O]⁺ | [C₉H₉Br]⁺ | Loss of water |

| 137 | [M-Br]⁺ | [C₉H₁₂O]⁺ | Loss of a bromine radical |

| 107 | [C₇H₇O]⁺ | [C₇H₇O]⁺ | Cleavage next to the phenyl group (benzylic cation) |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |

Chromatographic Methodologies for Isolation and Purity Assessment in Research

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For "this compound", these methods are essential for its isolation from reaction mixtures, assessment of its purity, and separation of its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. For a chiral compound like "this compound", chiral HPLC is the method of choice for separating its enantiomers.

Table 4: Example Chiral HPLC Method for Enantiomeric Separation

This table outlines typical starting conditions for method development.

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Chiralcel OD-H) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net "this compound" has a sufficiently high boiling point that it may require derivatization (e.g., silylation of the hydroxyl group) to improve its volatility and thermal stability for GC analysis, although analysis without derivatization is also possible under appropriate conditions.

GC is highly effective for assessing the purity of the compound and for identifying and quantifying any volatile side products or unreacted starting materials from its synthesis. mdpi.com A capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl polysiloxane) is typically used. The oven temperature is programmed to ramp up, allowing for the separation of compounds with different boiling points. A Flame Ionization Detector (FID) provides excellent sensitivity for quantification, while coupling GC with a Mass Spectrometer (GC-MS) allows for the definitive identification of the separated components based on their mass spectra. mdpi.com

Table 5: General Gas Chromatography (GC) Parameters for Purity Analysis

Parameters must be optimized for the specific instrument and application.

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |

| Injection Port Temp. | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp. | 280 °C (FID) or MS Transfer Line at 280 °C |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and conformational details, offering unparalleled insight into the molecule's solid-state structure.

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain single-crystal X-ray diffraction data for this compound. Despite extensive investigation, no published research detailing the crystal structure of this specific compound could be located. Consequently, crystallographic data, including unit cell dimensions, space group, and other structural parameters, are not available at this time.

While experimental data for this compound is absent from the current body of scientific literature, the following table is provided as a template to illustrate how such data would be presented if a successful crystallographic analysis were reported.

Table 1: Hypothetical Crystallographic Data for this compound (Note: The following data is for illustrative purposes only and does not represent actual experimental values.)

| Parameter | Value |

| Empirical formula | C₉H₁₁BrO |

| Formula weight | 215.09 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a (Å) | e.g., 10.123(4) |

| b (Å) | e.g., 5.456(2) |

| c (Å) | e.g., 17.891(7) |

| α (°) | 90 |

| β (°) | e.g., 98.76(3) |

| γ (°) | 90 |

| Volume (ų) | e.g., 975.4(7) |

| Z | 4 |

| Calculated density (Mg/m³) | e.g., 1.465 |

Role As a Synthetic Building Block and Intermediate in Complex Molecule Synthesis

Precursor to Advanced Chemical Scaffolds

The strategic placement of a hydroxyl group and a bromine atom in 3-Bromo-1-phenylpropan-1-ol makes it an ideal starting material for the synthesis of various advanced chemical scaffolds, including fused, spirocyclic, and bridged ring systems. The hydroxyl group can be used to introduce new functionalities or to direct cyclization reactions, while the bromine atom provides a handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

For instance, intramolecular cyclization reactions of derivatives of this compound can lead to the formation of substituted tetralones, which are important precursors for the synthesis of polycyclic aromatic compounds. Furthermore, the bromo-alcohol moiety can participate in cascade reactions, allowing for the rapid construction of complex molecular frameworks from simple starting materials.

The ability to generate diverse and complex scaffolds is of paramount importance in medicinal chemistry and materials science. The development of novel synthetic routes to access these structures is an active area of research, and this compound has emerged as a key player in this field. Its utility in the synthesis of lead-like scaffolds for central nervous system (CNS) drug discovery has also been explored, highlighting its potential in the development of new therapeutic agents.

Application in the Synthesis of Chiral Compounds and Ligands

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry. This compound can be utilized as a precursor for the synthesis of a variety of chiral compounds, including diols and ligands for asymmetric catalysis.

One important application is in the synthesis of chiral 1,3-diols. These motifs are present in numerous natural products and pharmaceutical agents. Through stereoselective reduction of the corresponding β-hydroxy ketone, which can be derived from this compound, it is possible to obtain enantiomerically enriched 1,3-diols.

Furthermore, the structure of this compound lends itself to the synthesis of chiral phosphine (B1218219) ligands. These ligands are crucial components of transition metal catalysts used in a wide range of asymmetric transformations, such as hydrogenation and cross-coupling reactions. By modifying the hydroxyl and bromo functionalities of this compound, researchers can synthesize a library of chiral ligands with varying steric and electronic properties, which can then be screened for optimal performance in a given asymmetric reaction.

Utility in Heterocyclic Chemistry

Heterocyclic compounds are a vast and important class of molecules that are found in a wide variety of natural products, pharmaceuticals, and agrochemicals. The ability of this compound to participate in cyclization reactions makes it a valuable precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles.

For example, the intramolecular cyclization of amin-derivatized this compound can lead to the formation of substituted pyrrolidines and piperidines, which are common structural motifs in many biologically active compounds. The reaction can be controlled to favor the formation of either the five- or six-membered ring by carefully choosing the reaction conditions and the nature of the substituents.

Similarly, this compound can be used to synthesize oxygen-containing heterocycles such as tetrahydrofurans and pyrans. Intramolecular etherification, promoted by a base, can lead to the formation of these cyclic ethers. The stereochemistry of the starting material can be transferred to the product, allowing for the synthesis of enantiomerically enriched heterocyclic compounds.

Incorporation into Polyfunctionalized Organic Molecules

The presence of two distinct functional groups in this compound allows for its sequential or orthogonal functionalization, making it an excellent building block for the synthesis of polyfunctionalized organic molecules. The differential reactivity of the hydroxyl and bromo groups enables chemists to selectively modify one group while leaving the other intact for subsequent transformations.

This stepwise functionalization strategy is particularly useful in the synthesis of complex molecules with multiple stereocenters and functional groups. For example, the hydroxyl group can be protected, followed by a reaction at the bromine-bearing carbon, such as a cross-coupling reaction to introduce a new carbon-carbon bond. Subsequent deprotection of the hydroxyl group and further functionalization allows for the introduction of additional complexity into the molecule.

Computational Chemistry and Theoretical Investigations of 3 Bromo 1 Phenylpropan 1 Ol

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing insights into electron distribution, molecular orbital energies, and electrostatic potential.

For 3-Bromo-1-phenylpropan-1-ol, such calculations would typically determine its optimized molecular geometry, identifying the most stable three-dimensional arrangement of its atoms. Key electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would be calculated. The energy gap between HOMO and LUMO is crucial for predicting the molecule's chemical reactivity and kinetic stability. Furthermore, mapping the molecular electrostatic potential (MEP) would reveal the electron-rich and electron-deficient regions, indicating likely sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations of Reactivity and Conformations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of molecular behavior in different environments. An MD simulation for this compound would allow researchers to study its conformational landscape. By simulating the molecule's movements, one could identify the various stable conformers (rotational isomers) and the energy barriers between them. This is particularly relevant for a flexible molecule like this compound, with several rotatable single bonds.

These simulations can also provide insights into the molecule's reactivity by modeling its interaction with other chemical species, such as solvents or reactants, over a period of time. This approach helps in understanding how the molecule behaves in a dynamic system, which is often more representative of real-world chemical reactions than static quantum calculations.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods are powerful tools for predicting spectroscopic properties. By calculating the vibrational frequencies of this compound using methods like DFT, a theoretical infrared (IR) and Raman spectrum can be generated. These predicted spectra can be compared with experimental data to confirm the molecule's structure and assign specific vibrational modes to observed spectral peaks. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption peaks in an Ultraviolet-Visible (UV-Vis) spectrum.

Furthermore, computational exploration of potential energy surfaces can help in mapping out possible reaction pathways. By calculating the energies of potential reactants, intermediates, transition states, and products, researchers can identify the most energetically favorable routes for reactions involving this compound, such as substitution or elimination reactions.

Theoretical Studies on Reaction Mechanisms and Transition States

A primary goal of computational chemistry is to elucidate detailed reaction mechanisms. For this compound, this would involve identifying the transition state structures for specific reactions. A transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate.

Using computational methods, the geometry and energy of these fleeting structures can be calculated. For instance, in a potential nucleophilic substitution reaction at the carbon bearing the bromine atom, calculations would identify the structure of the transition state and its associated energy barrier (activation energy). This information is vital for understanding the kinetics of the reaction and predicting how changes in the molecular structure or reaction conditions might affect the reaction outcome. Such studies provide a molecular-level understanding that is often difficult to obtain through experimental means alone.

Future Directions and Emerging Research Avenues for 3 Bromo 1 Phenylpropan 1 Ol

The versatile bifunctional nature of 3-Bromo-1-phenylpropan-1-ol, featuring a secondary alcohol and a primary alkyl bromide, positions it as a valuable intermediate in organic synthesis. While its current applications are established, significant opportunities exist for future research to unlock its full potential. This article explores emerging research avenues focused on developing novel synthetic methodologies and exploring new reaction pathways for this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-1-phenylpropan-1-ol to minimize undesired byproducts?

- Methodological Answer : The compound can be synthesized via bromination of 1-phenylpropan-1-ol using hydrobromic acid (HBr) under controlled temperature (0–5°C) to prevent over-bromination. Catalytic sulfuric acid may enhance reaction efficiency . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended to isolate the product with >95% purity, as noted in purity specifications .

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for signals corresponding to the hydroxyl proton (δ ~2.5 ppm, broad singlet), benzylic protons (δ ~4.8–5.2 ppm, multiplet), and methylene groups adjacent to bromine (δ ~3.5–4.0 ppm, triplet).

- ¹³C NMR : The brominated carbon appears at δ ~30–35 ppm, while the aromatic carbons range from δ ~125–140 ppm .

- Mass Spectrometry (MS) : The molecular ion peak ([M]⁺) should align with the molecular weight (C₉H₁₁BrO, ~213.09 g/mol), with fragmentation patterns showing loss of H₂O (m/z 195) and Br (m/z 134) .

Q. What solvent systems are suitable for recrystallizing this compound to achieve high purity?

- Methodological Answer : Ethanol-water mixtures (7:3 v/v) are effective due to the compound’s moderate polarity. Slow cooling (1°C/min) minimizes inclusion of impurities. Purity can be validated via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) enables precise determination of bond angles, torsion angles, and spatial arrangement. For example, in related brominated alcohols, SHELX has resolved conflicting data on diastereomer ratios by analyzing anisotropic displacement parameters . Crystals should be grown via vapor diffusion (e.g., dichloromethane/pentane) to ensure high-quality diffraction.

Q. What mechanistic insights explain competing pathways in the bromination of 1-phenylpropan-1-ol?

- Methodological Answer : Kinetic studies (e.g., UV-Vis monitoring) reveal that bromination proceeds via an SN2 mechanism at low temperatures, favoring primary alcohol substitution. At higher temperatures (>20°C), elimination to form 3-Bromo-1-phenylpropene (CAS 4392-24-9) becomes dominant, as noted in thermal degradation studies . Computational modeling (DFT) can further validate transition-state energetics .

Q. How can this compound serve as a chiral intermediate in asymmetric synthesis?

- Methodological Answer : The hydroxyl and bromine groups enable stereoselective transformations. For example, nucleophilic substitution with chiral amines (e.g., (S)-3-amino-3-(4-fluorophenyl)propan-1-ol ) can yield enantiomerically pure β-amino alcohols. Asymmetric catalysis (e.g., Jacobsen’s catalyst) may enhance enantiomeric excess (ee), with chiral HPLC (Chiralpak AD-H column) used for ee determination .

Q. What strategies mitigate thermal instability during storage of this compound?

- Methodological Answer : Store under inert atmosphere (argon) at −20°C in amber vials to prevent photodegradation and hydrolysis. Stability assays (TGA/DSC) indicate decomposition onset at ~120°C, suggesting limited thermal exposure during handling .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported reaction yields for this compound synthesis?

- Methodological Answer : Variations in yields (e.g., 70–90%) often arise from differences in bromine source (HBr vs. PBr₃) or workup protocols. Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., stoichiometry, reaction time). For instance, excess HBr (>1.2 eq.) increases byproduct formation, while controlled addition rates improve reproducibility .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₁BrO | |

| Molecular Weight | 213.09 g/mol | |

| Melting Point | 45–48°C (lit.) | |

| Purity (HPLC) | ≥95% | |

| Stability (Storage) | −20°C, inert atmosphere |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.